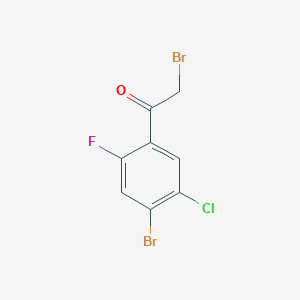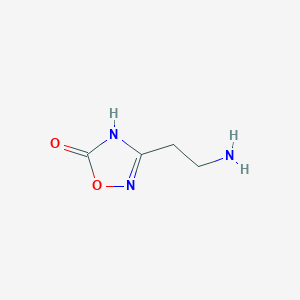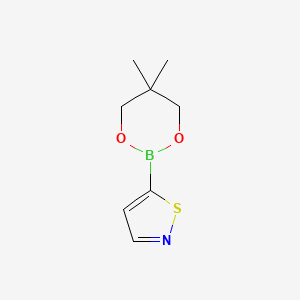
(R)-(6-(1-Aminobutyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(6-(1-Aminobutyl)pyridin-2-yl)methanol is a chiral compound with a pyridine ring substituted with an aminobutyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Substitution Reaction: The aminobutyl group is introduced through a substitution reaction, often using an appropriate alkyl halide and an amine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde and a reducing agent.
Industrial Production Methods
In an industrial setting, the production of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(6-(1-Aminobutyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminobutyl group can undergo substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-(6-(1-Aminobutyl)pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ®-(6-(1-Aminobutyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(6-(1-Aminobutyl)pyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
®-(6-(1-Aminobutyl)pyridin-2-yl)propanol: Similar structure but with a propanol group.
Uniqueness
®-(6-(1-Aminobutyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
[6-[(1R)-1-aminobutyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-4-9(11)10-6-3-5-8(7-13)12-10/h3,5-6,9,13H,2,4,7,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
ARQPWFXAGTWRKX-SECBINFHSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=CC(=N1)CO)N |
Kanonische SMILES |
CCCC(C1=CC=CC(=N1)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


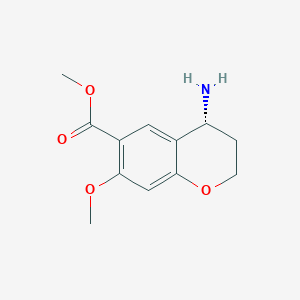
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)

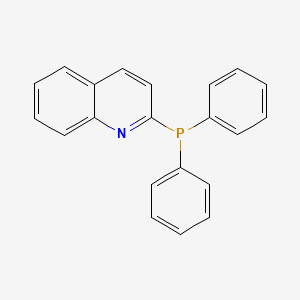
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)

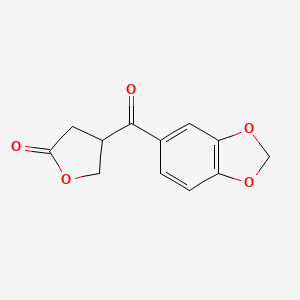
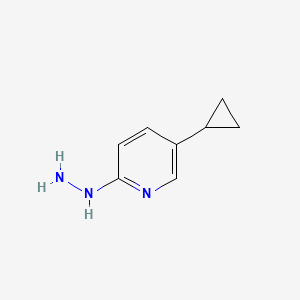

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
